1-[2-(Trifluoromethyl)phenyl]propan-2-one
Overview
Description
1-[2-(Trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-2-one typically involves the reaction of 2-trifluoromethylbenzoyl chloride with ethylmagnesium bromide in the presence of a catalyst such as iron(III) acetylacetonate. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere, maintaining the temperature below 10°C to ensure optimal yield .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and light-mediated conditions are often employed.
Major Products:
Oxidation: Trifluoromethylbenzoic acid.
Reduction: 1-[2-(Trifluoromethyl)phenyl]propan-2-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]propan-2-one is utilized in several scientific research areas:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]propan-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to various targets. The pathways involved often include radical intermediates and redox-neutral conditions, facilitating efficient transformations .
Comparison with Similar Compounds
- 1-Phenyl-2-(trifluoromethyl)sulfonylpropan-1-one
- 4’-(Trifluoromethyl)acetophenone
- 3,3,3-Trifluoropropionyl chloride
Comparison: 1-[2-(Trifluoromethyl)phenyl]propan-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other trifluoromethyl-containing compounds. Its ketone functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSHYHOLHYKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543544 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21235-67-6 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(Trifluoromethyl)phenyl]-2-propanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HVJ2F56C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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